2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
Properties
IUPAC Name |
2-methyl-3-nitro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O4S/c1-14-17(6-2-7-18(14)25(28)29)21(26)23-16-9-10-19-15(13-16)5-3-11-24(19)22(27)20-8-4-12-30-20/h2,4,6-10,12-13H,3,5,11H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXOJJFMYBSLAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic molecule that exhibits significant biological activity. Its structure incorporates various functional groups that may influence its interaction with biological systems. This article reviews the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 509.6 g/mol. The IUPAC name provides insight into its structure, indicating the presence of a nitro group, a thiophene ring, and a tetrahydroquinoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N5O4S2 |
| Molecular Weight | 509.6 g/mol |
| IUPAC Name | This compound |
| InChI Key | BPWSSZQCAMLYNX-UHFFFAOYSA-N |
The exact mechanism of action for this compound is not fully elucidated. However, compounds with similar structures often interact with biological targets through receptor binding or enzyme modulation. The presence of the thiophene and piperazine moieties may enhance its ability to interact with specific biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing thiophene rings exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various pathogens including Staphylococcus aureus and Candida albicans through mechanisms involving disruption of cell membrane integrity and inhibition of nucleic acid synthesis .
Inhibition Studies
Inhibition studies involving related thiophene derivatives have demonstrated their ability to inhibit hypoxia-inducible factors (HIF), which play a crucial role in tumor growth and survival under low oxygen conditions. The activation of HIF by these compounds suggests they could be developed as therapeutic agents in cancer treatment .
Case Studies
A comparative study on similar compounds highlighted their varying degrees of biological activity based on structural modifications:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Thiophene Derivative A | Antibacterial | 15 |
| Tetrahydroquinoline Derivative B | Antitumor | 20 |
| 2-Methyl-3-nitro-N-(...) | Hypoxia Inhibition | Not Yet Determined |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and synthesis data of the target compound with analogues from the evidence:
Key Observations :
- Substituent Impact on Activity: Carboximidamide derivatives (e.g., Compound 70) show confirmed NOS inhibition, while sulfonamide (G503-0142) and benzamide derivatives (target compound) likely differ in potency due to electronic and steric effects .
- Nitro Group vs.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 2-methyl-3-nitro-N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with the formation of the tetrahydroquinoline core. Key steps include:
- Amide Coupling : Reacting 1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine with 2-methyl-3-nitrobenzoyl chloride in polar aprotic solvents (e.g., dichloromethane) under nitrogen atmosphere.
- Reaction Conditions : Controlled temperatures (0–25°C) and catalytic bases (e.g., triethylamine) to optimize yields .
- Purification : Column chromatography or reverse-phase HPLC (methanol/water gradients) for isolating high-purity products .
Q. How is the molecular structure of this compound validated?
- Analytical Techniques :
- NMR Spectroscopy : and NMR confirm substituent positions and amide bond integrity. For example, the thiophene-2-carbonyl group shows distinct aromatic proton signals (δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., C–O and C–N bonds in the amide moiety). CCDC references (e.g., 1983315) provide crystallographic data .
- Mass Spectrometry : High-resolution MS verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during synthesis?
- Critical Factors :
- Solvent Selection : Polar aprotic solvents (e.g., DCM) minimize hydrolysis of reactive intermediates like acid chlorides .
- Temperature Gradients : Slow addition of reagents at 0°C reduces exothermic side reactions (e.g., dimerization).
- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) enhances amide coupling efficiency .
- Troubleshooting : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect unreacted starting materials .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for this compound?
- Methodology :
- Systematic Substituent Variation : Synthesize analogs with modified nitro, methyl, or thiophene groups to assess biological activity changes .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using in vitro inhibition assays (IC determination) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding interactions with biological targets, guiding rational design .
Q. How are contradictions in biological activity data resolved?
- Approach :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to confirm activity trends .
- Metabolic Stability Studies : Use liver microsomes or hepatocytes to assess if metabolite interference alters activity .
- Cross-Validation : Compare results with structurally related compounds (e.g., 3-chloro-N-(tetrahydroquinolin-6-yl)benzamide derivatives) to identify conserved pharmacophores .
Q. What computational tools are used to predict the compound’s pharmacokinetic properties?
- Tools and Parameters :
- ADMET Prediction : Software like SwissADME estimates logP (lipophilicity), BBB permeability, and CYP450 interactions .
- Quantum Chemical Calculations : Gaussian-based DFT simulations optimize molecular geometry and electronic properties (e.g., HOMO-LUMO gaps) .
- Molecular Dynamics (MD) : Simulations in explicit solvent models (e.g., TIP3P water) assess conformational stability under physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
